2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Catalog No.
S574547
CAS No.
21193-75-9
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

CAS Number

21193-75-9

Product Name

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

IUPAC Name

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2

InChI Key

YVECGMZCTULTIS-UHFFFAOYSA-N

SMILES

Array

Synonyms

Calciofon, Calcipot, Calcium Braun, Calcium Gluconate, Calcivitol, Calglucon, CBG, Ebucin, Flopak Plain, Glucal, Glucobiogen, Gluconate de Calcium Lavoisier, Gluconate, Calcium, Gluconato Calc Fresenius

Canonical SMILES

C1=COC(C(C1O)O)CO

Isomeric SMILES

C1=CO[C@@H]([C@@H]([C@@H]1O)O)CO

The exact mass of the compound d-Galactal is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. It belongs to the ontological category of glycal in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol, commercially procured as D-galactal (CAS 21193-75-9), is a high-value enol ether (glycal) utilized as a foundational chiral building block in advanced carbohydrate synthesis. Characterized by a reactive C1-C2 double bond and an essential axial C4 hydroxyl group, D-galactal is the premier precursor for the stereoselective manufacturing of D-galactosamine, N-acetylgalactosamine (GalNAc), and complex galactoside derivatives [1]. Its unique conformational geometry—specifically the pseudoaxial disposition of the C4 substituent—sterically shields the beta-face of the pyranose ring, enabling highly alpha-selective functionalizations such as epoxidation, azidonitration, and direct glycosylation[2]. In industrial pharmaceutical workflows, D-galactal is specifically procured to construct liver-targeting oligonucleotide conjugates, tumor-associated glycopeptides, and specialized oligosaccharide libraries where precise galacto-stereochemistry is an absolute functional requirement [3].

In procurement and material selection, substituting D-galactal with closely related and often more abundant glycals like D-glucal (CAS 13265-84-4) fundamentally fails due to strict stereochemical requirements at the C4 position. D-Glucal possesses an equatorial C4 hydroxyl, which directs downstream synthesis exclusively toward glucose or mannose derivatives (e.g., GlcNAc) [1]. In contrast, D-galactal's axial C4 hydroxyl is an absolute structural prerequisite for synthesizing functional N-acetylgalactosamine (GalNAc) ligands [2]. This distinction is critical in commercial therapeutics: GalNAc derivatives bind with high affinity to the asialoglycoprotein receptor (ASGPR) on hepatocytes via calcium coordination with the axial C4-OH, whereas GlcNAc derivatives synthesized from D-glucal lack this binding capability entirely [3]. Furthermore, the axial C4 group in D-galactal imparts superior stereocontrol during C2-functionalization, preventing the costly 1:1 epimeric mixtures typically generated when processing D-glucal [1].

Stereoselectivity in Azidonitration for Galactosamine Production

The industrial synthesis of 2-amino-2-deoxy sugars heavily relies on the azidonitration of glycals. When subjected to ceric ammonium nitrate (CAN) and sodium azide, D-galactal triacetate demonstrates exceptional stereocontrol, yielding an 11:1 ratio of the equatorial (galacto) to axial (talo) C2-azide [1]. In direct contrast, the azidonitration of D-glucal triacetate yields a poor 1:1 ratio of equatorial to axial isomers[1]. This profound difference is driven by the pseudoaxial C4-acetoxy group in D-galactal, which effectively shields the beta-face from radical attack [2].

Evidence DimensionEquatorial to axial C2-azide stereoisomer ratio
Target Compound Data11:1 ratio (85% equatorial C2-azide)
Comparator Or Baseline1:1 ratio (50% equatorial C2-azide) for D-glucal
Quantified Difference11-fold higher stereoselectivity for the desired equatorial azide
ConditionsReaction with ceric ammonium nitrate (CAN) and sodium azide in acetonitrile

High stereoselectivity eliminates the 50% yield loss and complex chromatographic separations required when using D-glucal, ensuring scalable production of galactosamine precursors.

Product Yield and Purity in Azidophenylselenylation (APS) Scale-Up

Azidophenylselenylation is a critical modern nitrogen-transfer reaction for preparing glycosyl building blocks. Under optimized homogeneous conditions, D-galactal provides a 76% isolated yield of pure crystalline phenylseleno 2-azidogalactoside[1]. Conversely, D-glucal under identical conditions yields 72% of an inseparable 1.2:1 mixture of gluco- and manno-isomers [1]. The structural preorganization of D-galactal prevents the formation of mixed epimers, streamlining downstream purification workflows.

Evidence DimensionDiastereomeric purity and isolated yield of C2-azido-selenoglycosides
Target Compound Data76% isolated yield of a single crystalline isomer (galacto)
Comparator Or Baseline72% yield of an inseparable 1.2:1 epimeric mixture (gluco/manno) for D-glucal
Quantified DifferenceComplete suppression of the axial epimer, yielding >95% diastereomeric purity prior to chromatography
ConditionsHomogeneous APS using TMSN3, Ph2Se2, and BAIB

Allows for direct crystallization of the target intermediate, bypassing the severe purification bottlenecks associated with D-glucal epimeric mixtures.

Reactivity in Iron-Catalyzed 1,2-cis-Aminoglycosylation for Glycopeptides

Direct aminoglycosylation of glycals with amino acids is highly dependent on the glycal structure. In iron-catalyzed couplings with N-Cbz-protected serine and threonine, 3,4-di-O-acetyl-6-O-TBS-D-galactal serves as an excellent donor, affording fully protected Tn antigens in 68-84% yield with exceptional alpha-selectivity (dr > 20:1) [1]. In stark contrast, tri-O-acyl-D-glucals are entirely unreactive and classified as not suitable glycosyl donors under the same catalytic regime [1].

Evidence DimensionYield of alpha-linked glycopeptide building blocks
Target Compound Data68-84% yield (dr > 20:1)
Comparator Or Baseline0% functional yield (unreactive) for tri-O-acyl-D-glucals
Quantified Difference68-84% absolute yield advantage enabling direct coupling
ConditionsFe(BF4)2-catalyzed direct coupling with amino acid acceptors

Enables a highly efficient, single-step synthesis of tumor-associated glycopeptides, a route strictly inaccessible when using standard D-glucal donors.

Downstream Target Affinity for the Asialoglycoprotein Receptor (ASGPR)

The primary industrial driver for D-galactal procurement is the synthesis of GalNAc ligands for targeted drug delivery. GalNAc derivatives synthesized from D-galactal achieve high-affinity binding to the hepatic ASGPR (K_ads in the micromolar range) because the receptor's carbohydrate recognition domain strictly requires the axial C4-hydroxyl group for calcium coordination [1]. GlcNAc derivatives, which result from D-glucal processing, possess an equatorial C4-hydroxyl and subsequently fail to bind the ASGPR, rendering them useless for liver-targeted siRNA delivery [2].

Evidence DimensionReceptor binding affinity and Ca2+ coordination capability
Target Compound DataHigh affinity ASGPR binding (active liver targeting)
Comparator Or BaselineLoss of ASGPR binding affinity (inactive targeting) for D-glucal derivatives
Quantified DifferenceBinary functional divergence (active vs. inactive) based solely on C4 stereochemistry
ConditionsASGPR-mediated endocytosis in hepatocytes

Validates D-galactal as the mandatory, non-substitutable starting material for manufacturing FDA-approved GalNAc-siRNA therapeutic conjugates.

Synthesis of Liver-Targeted Oligonucleotide Conjugates (GalNAc-siRNA)

D-Galactal is the foundational chiral precursor for synthesizing triantennary N-acetylgalactosamine (GalNAc) clusters. Because of its unique axial C4 hydroxyl geometry, the resulting GalNAc ligands are capable of targeting the asialoglycoprotein receptor (ASGPR) on hepatocytes, a mechanism utilized in commercial RNAi therapeutics [1].

Preparation of Tumor-Associated Carbohydrate Antigens

Due to its compatibility with direct 1,2-cis-aminoglycosylation, D-galactal is the optimal starting material for synthesizing the Tn antigen (alpha-GalNAc-Ser/Thr) and T-antigen. These glycopeptide building blocks are critical components in the development of synthetic cancer vaccines and immunotherapeutics[2].

Scalable Production of 2-Amino-2-Deoxy-Galactosides

For industrial scale-up of galactosamine derivatives, D-galactal is preferred over other glycals because its pseudoaxial C4 substituent dictates high stereocontrol during azidonitration and azidophenylselenylation. This prevents the formation of inseparable epimeric mixtures, maximizing isolated yields and improving overall process manufacturability [3].

XLogP3

-1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

146.05790880 Da

Monoisotopic Mass

146.05790880 Da

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (14.58%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (14.58%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (14.58%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (14.58%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

29485-85-6
21193-75-9
13265-84-4

Wikipedia

Glucal

Dates

Last modified: 09-13-2023

Critical care management of hydrofluoric acid burns with a negative outcome

Aalekh Prasad, Heba Ibrahim, Katherine Mortimore, Rohan Vandabona
PMID: 34162613   DOI: 10.1136/bcr-2021-242187

Abstract

Hydrofluoric acid is a highly corrosive acid widely used in various industries. When in contact with skin it causes local and systemic reactions due to the generation of fluoride ions. Severe burns are associated with high mortality rates, approaching 100%. We present a 21-year-old man with 15% full thickness burns, severe metabolic acidosis, hypoxia and electrolyte disturbances. The burns were treated with topical and subcutaneous injections of calcium gluconate, and the patient was given intravenous fluid, calcium chloride, magnesium and insulin-glucose infusions. Continuous renal replacement therapy was initiated due to the severity of the systemic toxicity. Extracorporeal membrane oxygenation was considered as it plays a vital role when conventional therapies fail. Our patient suffered multiple cardiac arrests and cardiopulmonary resuscitation was conducted several times but despite extensive efforts, he did not survive.


Effects of supplemental calcium gluconate embedded in a hydrogenated fat matrix on lactation, digestive, and metabolic variables in dairy cattle

D J Seymour, M V Sanz-Fernandez, J B Daniel, J Martín-Tereso, J Doelman
PMID: 33865576   DOI: 10.3168/jds.2020-20003

Abstract

There is growing evidence suggesting that by improving gut integrity and function, less energy is partitioned toward immune responses related to xenobiotic infiltration, sparing energy for productive purposes. Gluconic acid and its salts have previously shown prebiotic effects in the lower gut of nonruminant animals, where they serve as a precursor for butyrate, although evidence in ruminants is limited. Butyrate and its fermentative precursors have demonstrated multiple beneficial effects to gastrointestinal ecology, morphology, and function, such as the stimulation of epithelial cell proliferation and improvement of gut barrier function and ecology. The objective of this study was to evaluate changes in milk production, milk fatty acid composition, and fecal and blood parameters in lactating dairy cattle fed a hydrogenated fat-embedded calcium gluconate (HFCG) supplement designed to target the hindgut for calcium gluconate delivery. In addition, the effects of a compound feed processing method (i.e., incorporated into a mash or an extruded pellet) were tested to evaluate the effect of extrusion on product efficacy. Forty-five lactating Holstein cows at approximately 165 d in milk were used in a 3 × 3 Latin square consisting of three 28-d periods, during which animals were offered a basal ration mixed with 3 different compound feeds: a negative control in mash form containing no HFCG, or the HFCG supplement fed at a target rate of 16 g/d, delivered in either a mash or pelleted form. Supplementation of HFCG tended to increase yields of milk fat and fat- and energy-corrected milk. Total yields and concentrations of milk fatty acids ≥18 carbons in length tended to increase in response to HFCG. Plasma nonesterified fatty acids and milk urea increased in HFCG treatments. No differences were observed in fecal pH or fecal concentrations of volatile fatty acids, with the exception of isobutyrate, which decreased in HFCG-fed cows. Changes in milk fatty acid profile suggest that increased milk fat yield was driven by increased incorporation of preformed fatty acids, supported by increased circulating nonesterified fatty acid. Future research investigating the mode of action of HFCG at the level of the hindgut epithelium is warranted, as measured fecal parameters showed no response to treatment.


ECG of the month: A "de Winter"-like ECG pattern in a patient presenting with progressive lethargy

Marion Walker, Hari Vivekanantham, Denis Graf
PMID: 33766276   DOI: 10.1016/j.annemergmed.2020.09.434

Abstract




Simple and rapid determination of dioxin in fish and sea food using a highly sensitive reporter cell line, CBG 2.8D

Gangdou Ding, Lingyun Wang, Songyan Zhang, Shuaizhang Li, Qunhui Xie, Li Xu, Zhiguang Zhou, YinFeng He, Bin Zhao
PMID: 33279049   DOI: 10.1016/j.jes.2020.07.006

Abstract

Food, especially animal origin food is the main source of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and dioxin-like polychlorinated biphenyls (dl-PCBs) for human exposure. So, a simple, rapid and cheap bioassay method is needed for determination of dioxins in food samples. In this study, we used a new highly sensitive reporter cell line to determine the concentration of dioxins in 33 fish and seafood samples. The samples were extracted by shaking with water/isopropanol (1:1 v/v) and hexane and cleaned-up by a multi layered silica gel column and an alumina column, then analyzed using CBG 2.8D cell line. We compared the results obtained from the CBG 2.8D cell assay to those obtained from conventional High-Resolution Gas Chromatography-High Resolution Mass Spectrometry (HRGC-HRMS) analysis. Good correlations were observed between these two methods (r
=0.93). While the slope of regression line was 1.76, the bioanalytical equivalent (BEQ) values were 1.76 folds higher than WHO-TEQ values and the conversion coefficient was 0.568 (the reciprocal of 1.76). In conclusion, CBG 2.8D cell assay was an applicable method to determine dioxins levels in fish and sea food samples.


Malignant prolongation of the QTc interval due to severe vitamin D deficiency: an unusual presentation

Preeti Gupta, Sourabh Agstam, Ashutosh Yadav, Soumitra Ghosh
PMID: 33323421   DOI: 10.1136/bcr-2020-237157

Abstract

Long QT syndrome with Torsades de Pointes (TdP) is a life-threatening polymorphic ventricular arrhythmia. The corrected QT (QTc) prolongation >500 milliseconds (ms) has been associated with TdP. Hypocalcaemia due to severe vitamin D deficiency is an uncommon cause of acquired long QT. We hereby present a case of a 40-year-old woman with sensorineural deafness and having symptoms of palpitations and presyncope. She had a QTc interval of 556 ms (reference range, QTc 451-470 ms in adult healthy woman) on 24-hour Holter analysis. Genetic analysis for congenital long QT syndrome was negative. She was diagnosed with severe hypocalcaemia secondary to severe vitamin D deficiency. After treatment with intravenous calcium gluconate, followed by oral vitamin D and calcium supplementation, the QTc became normalised and no further episode of palpitations or presyncope occurred. The causes of vitamin D deficiency was due to inadequate exposure to sunlight and a strict vegan diet.


Dermal Hydrofluoric Acid Toxicity Case Review: Looks Can Be Deceiving

Sarah Hoffmann, Parth Parikh, Kristin Bohnenberger
PMID: 33183770   DOI: 10.1016/j.jen.2020.08.005

Abstract

Hydrofluoric acid is a caustic compound found in a wide variety of items for household and industrial uses. Dermal exposures can be visually unimpressive on presentation but still have fatal complications. This case review includes a description of a patient presenting with a dermal hydrofluoric acid burn that was effectively treated with topical calcium gluconate gel. Also highlighted are the challenges faced with recognizing the severity and appropriately treating dermal hydrofluoric acid burns in the emergency department.


Calcium, magnesium and aluminium ions as decontaminating agents against dermal fluoride absorption following hydrofluoric acid exposure

Suvarna Mini Vijayan, Thomas Göen, Kathrin Dennerlein, R E Horch, I Ludolph, Hans Drexler, Sonja Kilo
PMID: 33227357   DOI: 10.1016/j.tiv.2020.105055

Abstract

The fluoride ions of the industrially largely irreplaceable, locally corrosive hydrofluoric acid (HF) can scavenge cations in biological tissues, which explains their high toxic potential, and also leads to local acidification through proton release. The influence of three complexing agents, calcium (Ca
) gluconate (as 2.5% Ca
gel and individually (2.84%) or commercially (10%) formulated Ca
solution), magnesium (Mg
) gluconate (2.84%) solution and aluminium (Al
) solution (Hexafluorine®, pure and diluted) on the absorption of fluoride following HF exposure (1-3 min, 100 μl, 30%/0.64 cm
) through human skin was investigated in an ex-vivo diffusion cell model. Fluoride absorption was assessed over 6-24 h and analysed with a fluoride electrode. Decreasing the contamination time reduced the fluoride absorption distinctly which was further reduced by the application of fluoride-binding decontamination agents (Ca
, Mg
, Al
) or water alone without being significantly different. Ca
appeared slightly more effective than Mg
in reducing fluoride absorption. Moreover, the addition of pH adjusting buffer promoted the decontamination efficacy. Fluoride-binding agents can facilitate the decontamination of dermal HF exposure. However, prompt decontamination appeared to be the key to successful limitation of fluoride absorption and pushes the choice of decontamination agent almost into the background.


Pearls & Oy-sters: Focal hypocalcemic seizures secondary to severe vitamin D deficiency/rickets

Rita Monni, Francesca Beccaria, Flavio Boscaini, Benedetta Frassine, Giuseppe Capovilla
PMID: 32546651   DOI: 10.1212/WNL.0000000000009837

Abstract




Theophylline toxicity: Successful management of a patient with distributive shock secondary to drug overdose

V P Chandrasekaran, Anand Parthasarathy, Balaji Muruga, Senthamil, Tharanesh
PMID: 32826106   DOI: 10.1016/j.ajem.2020.05.112

Abstract

Presenting a case of acute theophylline and salbutamol overdose with distributive shock. Twenty one years old lady presented with history of consumption of 3 gram of theophylline and 40 mg of salbutamol. On admission she had altered sensorium with the systolic blood pressure of 60 mmHg, unrecordable diastolic blood pressure and heart rate of 147/min. Investigations revealed severe metabolic acidosis, hypokalemia, hypocalcemia which was managed by intravenous fluids, vasopressors, infusion of injection calcium gluconate and injection potassium chloride. As her hemodynamic status did not improve, she has been initiated on 1.5 mL/kg of lipid emulsion as bolus and then 0.5 mL/kg/h as infusion. Her hemodynamic status improved gradually and she was discharged in 24 h. Lipid emulsion had been used in local anesthetics and many tablet overdoses. In this patient timely administration of lipid emulsion resulted in early recovery of shock.


Man With Light-headedness and Near Syncope

Stephen Boone
PMID: 32713491   DOI: 10.1016/j.annemergmed.2020.02.010

Abstract




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